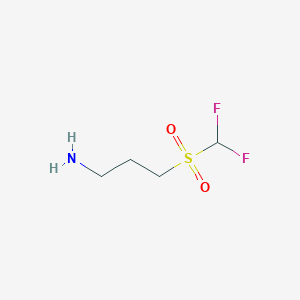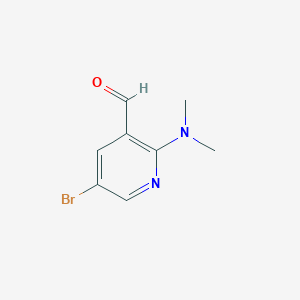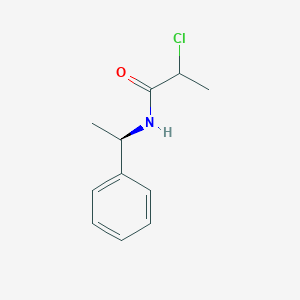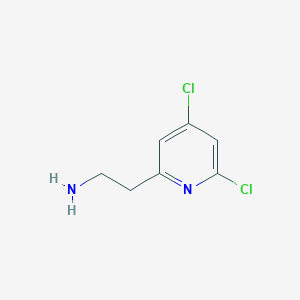
2-(3-Hydroxy-3-methylbutyl)phenylfluoranesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its distinctive combination of a phenyl ring, a hydroxy-methylbutyl side chain, and a fluoranesulfonate group, which contribute to its diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoranesulfonate group can be reduced to form a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)phenyl sulfonic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-methylbutyl side chain and fluoranesulfonate group play crucial roles in its biological activity. The hydroxy group can form hydrogen bonds with target proteins, while the fluoranesulfonate group can interact with various enzymes and receptors, modulating their activity.
類似化合物との比較
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can be compared with other similar compounds such as:
2-(3-hydroxy-3-methylbutyl)phenol: Lacks the fluoranesulfonate group, resulting in different chemical and biological properties.
Phenyl fluoranesulfonate: Lacks the hydroxy-methylbutyl side chain, leading to reduced biological activity.
The unique combination of the hydroxy-methylbutyl side chain and the fluoranesulfonate group in 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate distinguishes it from these similar compounds, contributing to its diverse applications and potential biological activity.
特性
分子式 |
C11H15FO4S |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
1-fluorosulfonyloxy-2-(3-hydroxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15FO4S/c1-11(2,13)8-7-9-5-3-4-6-10(9)16-17(12,14)15/h3-6,13H,7-8H2,1-2H3 |
InChIキー |
LFPAQPGVCSHSNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CC=CC=C1OS(=O)(=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)









![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)

